molecular formula C6H10N2O5 B14486457 2-Aminoacetamide;but-2-enedioic acid CAS No. 64408-02-2

2-Aminoacetamide;but-2-enedioic acid

Katalognummer: B14486457
CAS-Nummer: 64408-02-2
Molekulargewicht: 190.15 g/mol
InChI-Schlüssel: IUXWLROZHZDZNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminoacetamide;but-2-enedioic acid is a compound that combines the properties of both amino acids and carboxylic acids It is composed of an aminoacetamide group and a but-2-enedioic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Aminoacetamide;but-2-enedioic acid can be achieved through several synthetic routes. One common method involves the reaction of a secondary amine with a 2-haloacetamide in the presence or absence of a catalyst . Another method includes the hydrolysis of cyanides and amides, which can yield the desired compound under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminoacetamide;but-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

2-Aminoacetamide;but-2-enedioic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Aminoacetamide;but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Aminoacetamide;but-2-enedioic acid include:

Eigenschaften

CAS-Nummer

64408-02-2

Molekularformel

C6H10N2O5

Molekulargewicht

190.15 g/mol

IUPAC-Name

2-aminoacetamide;but-2-enedioic acid

InChI

InChI=1S/C4H4O4.C2H6N2O/c5-3(6)1-2-4(7)8;3-1-2(4)5/h1-2H,(H,5,6)(H,7,8);1,3H2,(H2,4,5)

InChI-Schlüssel

IUXWLROZHZDZNE-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)N)N.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.